Cas no 2172257-65-5 (2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid)

2-({1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an azetidine ring coupled with a hexanoyl spacer, offering structural rigidity and controlled spacing in peptide chains. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The carboxylic acid moiety enables efficient coupling to amine-terminated resins or peptides. Its balanced hydrophobicity and steric properties make it suitable for introducing constrained conformations or modifying peptide backbones. This derivative is particularly valuable in medicinal chemistry for developing peptidomimetics or bioactive compounds requiring precise spatial orientation. High-purity grades ensure reliable performance in automated synthesis workflows.
2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid structure
2172257-65-5 structure
Product Name:2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid
CAS No:2172257-65-5
MF:C26H30N2O6
MW:466.526207447052
CID:6322810
PubChem ID:165525101
Update Time:2025-05-21

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid
    • EN300-1573208
    • 2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azetidin-3-yl}oxy)acetic acid
    • 2172257-65-5
    • Inchi: 1S/C26H30N2O6/c1-2-7-17(12-24(29)28-13-18(14-28)33-16-25(30)31)27-26(32)34-15-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,17-18,23H,2,7,12-16H2,1H3,(H,27,32)(H,30,31)
    • InChI Key: MVZQFGZYJUYXLU-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1CN(C(CC(CCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 105Ų

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid Pricemore >>

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Additional information on 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid: A Comprehensive Overview

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}oxy)acetic acid is a complex organic compound with the CAS number 2172257-65-5. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule incorporates a fluoren group, which is known for its aromatic stability and versatility in chemical synthesis.

The methoxycarbonyl group within the compound plays a crucial role in modulating its reactivity and solubility, making it a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents. Recent studies have highlighted the potential of this compound in the development of drug delivery systems, where its ability to form stable complexes with biomolecules is highly advantageous.

One of the most intriguing aspects of 2172257-65-5 is its hexanoylazetidin moiety, which contributes to its amphiphilic nature. This property allows the compound to interact effectively with both hydrophilic and hydrophobic environments, making it ideal for applications in biomedical imaging and tissue engineering. Researchers have also explored its use as a precursor in the synthesis of nanoparticles, where its structural flexibility enables the creation of highly customized materials with tailored functionalities.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. For instance, density functional theory (DFT) studies have revealed that the fluoren group significantly influences the compound's electronic properties, enhancing its ability to participate in π–π interactions. These findings have opened new avenues for its application in organic electronics, particularly in the development of novel semiconducting materials.

In addition to its chemical significance, 2172257-65-5 has also been studied for its biological activity. Preclinical studies suggest that it exhibits potent antimicrobial properties, which could be harnessed for the development of next-generation antibiotics. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for cancer therapy, where targeted drug delivery remains a critical challenge.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the methoxycarbonyl group is typically achieved through esterification reactions, while the formation of the hexanoylazetidin ring requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity.

Looking ahead, the potential applications of 2172257-65-5 are vast and varied. Its unique combination of structural features positions it as a key player in the development of advanced materials, pharmaceuticals, and biomedical technologies. As research continues to uncover new facets of this compound's properties, it is likely to play an increasingly important role in shaping future innovations across multiple disciplines.

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